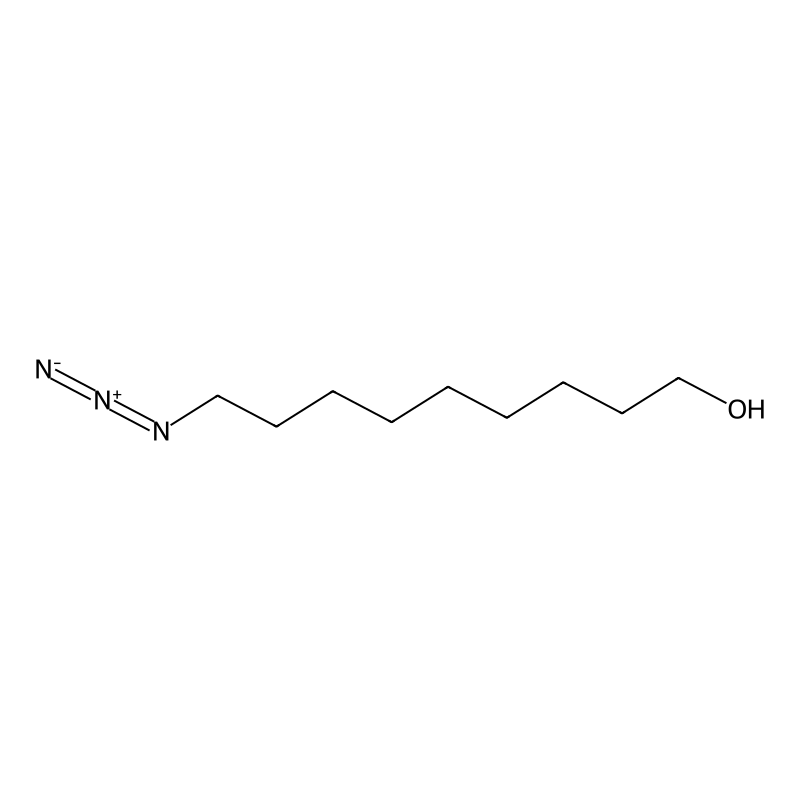

9-Azido-1-nonanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

9-Azido-1-nonanol is used in the field of synthetic organic chemistry . It plays a significant role in the nucleophilic transformations of azido-containing carbonyl compounds . The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This process allows for consecutive transformations of a diazide through triazole formation and the Grignard reaction .

Chemical Biology

In the field of chemical biology, 9-Azido-1-nonanol is used in the synthesis of various heterocycles . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Materials Chemistry

9-Azido-1-nonanol is also used in materials chemistry . Hypervalent iodine compounds have a wide range of applications in organic chemistry, for example, as mild, nontoxic, and selective reagents for various chemical transformations . Numerous books and reviews include selected examples of azidation reactions promoted by hypervalent iodine reagents .

Nucleophilic Substitution Reactions

The azide ion (N3–) is a great nucleophile and can be used in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides . The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .

Synthesis of Pharmaceuticals

Organic azides, including 9-Azido-1-nonanol, have found use in the synthesis of pharmaceuticals . For example, they can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Chemical Probes for Studying Chemical Biology

Organic azides can serve as useful probes for studying chemical biology . They can be used in the opening of epoxides (in what is essentially an SN2 process – note the inversion of configuration) and also in conjugate addition on alpha, beta unsaturated ketones .

9-Azido-1-nonanol is a chemical compound characterized by the molecular formula C₉H₁₉N₃O. It features a nonanol backbone with an azido functional group (-N₃) attached to the first carbon. This compound is part of the azide family, which is notable for its reactivity and utility in organic synthesis. The presence of the azido group enhances its potential for further chemical transformations, making it valuable in various synthetic applications.

As with most azide-containing compounds, 9-Azido-1-nonanol should be handled with caution due to the potential for explosive decomposition under certain conditions, particularly upon heating or exposure to shock []. Specific data on its toxicity or flammability is not yet available. It is advisable to consult safety data sheets (SDS) from suppliers when working with this compound.

- Nucleophilic Substitution Reactions: The azido group can be substituted by nucleophiles, leading to the formation of amines or other functional groups.

- Cycloaddition Reactions: It can react with alkynes in a [3 + 2] cycloaddition to form 1,2,3-triazoles, which are important heterocycles in medicinal chemistry .

- Reduction Reactions: The azido group can be reduced to amines using various reducing agents, allowing for the synthesis of amino alcohols.

The synthesis of 9-Azido-1-nonanol typically involves several methods:

- From Alcohols: The conversion of 1-nonanol to 9-azido-1-nonanol can be achieved through the reaction with sodium azide in the presence of a suitable catalyst or reagent that facilitates the substitution of the hydroxyl group with an azide group.

- Via Nucleophilic Substitution: Starting from a suitable halide derivative of nonanol, sodium azide can be employed to replace the halogen with an azido group.

- Using Diazonium Salts: A more complex route may involve diazonium chemistry where diazonium salts derived from nonanol derivatives are treated with sodium azide .

9-Azido-1-nonanol finds applications in:

- Organic Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.

- Drug Development: Its ability to participate in bioorthogonal reactions makes it useful for developing targeted drug delivery systems.

- Material Science: Azides are used in polymer chemistry and materials science for creating functionalized materials through click chemistry.

Interaction studies involving 9-Azido-1-nonanol primarily focus on its reactivity with other compounds. For instance, its interaction with alkynes leads to triazole formation, which has implications in drug design and development. The ability to selectively react under mild conditions makes it an attractive candidate for studying reaction mechanisms and developing new synthetic pathways .

Similar Compounds

Several compounds share structural similarities with 9-Azido-1-nonanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Azido-3-pentanol | C₅H₁₁N₃O | Shorter carbon chain; similar reactivity |

| 3-Azido-1-propanol | C₃H₇N₃O | Smaller size; used in similar synthetic routes |

| 1-Azido-2-butanol | C₄H₉N₃O | Intermediate chain length; potential applications |

| 1-Azido-1-octanol | C₈H₁₉N₃O | Longer carbon chain; similar functional properties |

Uniqueness: The primary distinction of 9-Azido-1-nonanol lies in its specific carbon chain length and the position of the azido group, which contributes to its unique reactivity profile compared to shorter or longer analogs.

Traditional Azidation Approaches

Nucleophilic Substitution with Sodium Azide

The nucleophilic substitution reaction using sodium azide represents the most fundamental and widely employed method for synthesizing 9-azido-1-nonanol [5] [6] [7]. This approach involves the displacement of a suitable leaving group, typically a halide or sulfonate ester, from 9-bromo-1-nonanol or similar derivatives by the azide anion [8] [9]. The reaction proceeds through a classical SN2 mechanism, where the azide ion attacks the carbon center bearing the leaving group [5] [10].

The optimal conditions for this transformation typically require polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide to solubilize the sodium azide while maintaining its nucleophilic character [9] [11]. The reaction generally proceeds at ambient temperature to moderate heating (60-80°C) with reaction times ranging from several hours to overnight depending on the substrate reactivity [6] [9].

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Solvent | Dimethyl sulfoxide | 85-95% | [9] |

| Temperature | Room temperature | 90-98% | [6] |

| Sodium azide equivalents | 1.2 equivalents | 88-95% | [9] |

| Reaction time | 2-24 hours | Variable | [11] |

The mechanism involves initial coordination of the azide anion to the electrophilic carbon, followed by simultaneous bond formation and leaving group departure [5] [12]. The reaction exhibits second-order kinetics, being first-order in both the organic halide and sodium azide concentration [12]. Kinetic studies have demonstrated that the azide ion shows enhanced reactivity compared to other nucleophiles of similar basicity, attributed to its high polarizability [12].

Phase-Transfer Catalysis Strategies

Phase-transfer catalysis has emerged as an effective strategy for azidation reactions, particularly when dealing with substrates that require improved mass transfer between aqueous and organic phases [13] [14]. This approach utilizes quaternary ammonium salts or crown ethers to facilitate the transfer of azide anions from the aqueous phase into the organic medium [13].

Recent developments in hydrogen bonding phase-transfer catalysis have shown particular promise for azidation reactions [13] [14]. These systems employ hydrogen bond donors such as urea derivatives to activate sodium azide through coordination, simultaneously serving as phase-transfer agents [13]. The hydrogen bonding interactions attenuate the nucleophilicity of the azide while enabling its solubilization in organic solvents [14].

Experimental studies have revealed that bisurea catalysts can coordinate azide anions in a tripodal fashion through all three nitrogen-hydrogen bonds [13] [14]. This coordination mode induces polarization of the azide ion, with the terminal nitrogen bearing enhanced negative charge density, making it more susceptible to electrophilic attack [14]. The catalytic system operates through the formation of chiral ion pairs containing the electrophile and catalyst-bound azide anion [13].

Modern Catalytic Systems

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized azide synthesis by enabling new reaction pathways and improving selectivity [15] [16] [17]. Copper-catalyzed systems have shown exceptional versatility in azide formation, particularly through the activation of hydrazoic acid generated in situ from sodium azide under acidic conditions [18]. These reactions proceed at room temperature under aerobic conditions in methanol-water mixtures with catalyst loadings as low as 5 mol% [18].

The copper-catalyzed mechanism involves initial formation of copper acetylide complexes, followed by coordination of the azide nucleophile [16]. The azide activation occurs through coordination to the copper center, which simultaneously activates both the alkyne and azide components for subsequent cycloaddition [16]. The reaction proceeds through discrete mechanistic steps, with the key carbon-nitrogen bond formation occurring between the nucleophilic beta-carbon of the copper acetylide and the electrophilic terminal nitrogen of the coordinated azide [16].

Rhodium-catalyzed systems have demonstrated excellent chemoselectivity for azide reduction to amines [17]. Rhodium on alumina catalysts combine mild hydrogenation conditions with high selectivity for azide functional groups in the presence of other reducible functionalities such as benzyl and benzyloxycarbonyl groups [17]. These systems operate under atmospheric hydrogen pressure at room temperature, providing practical advantages for large-scale applications [17].

| Catalyst System | Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|

| Copper(I) iodide | Room temperature, MeOH/H2O | >98% | 85-94% | [18] |

| Rhodium/alumina | H2, atmospheric pressure | >95% | 90-98% | [17] |

| Palladium complexes | 80°C, organic solvents | 85-92% | 75-88% | [15] |

Photochemical Activation Techniques

Photochemical methods for azide synthesis and activation have gained significant attention due to their ability to proceed under mild conditions without requiring harsh reagents [19] [20] [21]. These approaches leverage light energy to activate azide precursors or generate reactive intermediates that facilitate azide formation [22].

Photolysis of aryl azides generates nitrene intermediates through nitrogen extrusion [19] [22]. The process involves initial light absorption by the azide chromophore, followed by photodissociation to yield molecular nitrogen and a monovalent nitrogen radical [19]. The electronic state of the resulting nitrene can be either singlet or triplet, with the triplet state being generally more stable [19].

Continuous flow photochemistry has proven particularly advantageous for azide-related transformations due to enhanced safety profiles and improved reaction control [22]. The small reaction volumes and efficient light penetration in flow systems minimize the accumulation of potentially hazardous azide intermediates while ensuring uniform irradiation [22]. Flow reactors constructed from fluorinated ethylene polymer tubing allow for precise temperature and residence time control [22].

The photochemical decomposition of azides follows well-established mechanistic pathways involving nitrene formation [19] [21]. The reaction kinetics are temperature-dependent, with decomposition rates increasing exponentially with temperature [23]. Studies have shown that azide decomposition can be monitored through infrared spectroscopy by tracking the characteristic azide stretching vibration at approximately 2100 cm⁻¹ [23].

Process Optimization Parameters

Solvent System Selection Criteria

Solvent selection plays a crucial role in determining the success of azide synthesis reactions [11] [24]. The choice of solvent affects multiple parameters including nucleophile solvation, substrate solubility, reaction kinetics, and product isolation [11]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are generally preferred for nucleophilic substitution reactions involving sodium azide [9] [11].

Dimethyl sulfoxide has emerged as the optimal solvent for many azidation reactions due to its ability to solvate sodium azide while maintaining the nucleophilic character of the azide anion [9] [11]. The high dielectric constant of dimethyl sulfoxide stabilizes the transition state for nucleophilic substitution, leading to enhanced reaction rates [11]. Additionally, the aprotic nature prevents competitive hydrogen bonding that could deactivate the azide nucleophile [11].

Solvent effects on reaction selectivity have been systematically studied for azide-forming reactions [11] [24]. In cases where multiple nucleophilic sites are available, solvent polarity can influence the regioselectivity of azide attack [11]. Higher polarity solvents tend to favor attack at more electrophilic centers, while lower polarity media may lead to kinetic control and attack at more accessible positions [24].

| Solvent | Dielectric Constant | Reaction Rate | Selectivity | Reference |

|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | Fast | High | [9] [11] |

| Dimethylformamide | 36.7 | Moderate | Good | [11] [24] |

| Acetonitrile | 37.5 | Slow | Moderate | [24] |

| Dichloromethane | 8.9 | Very slow | Poor | [11] |

The choice between aqueous and non-aqueous conditions depends on substrate compatibility and desired reaction profile [24]. Aqueous systems can be advantageous for water-soluble substrates and can provide enhanced safety through dilution effects [24]. However, the reduced nucleophilicity of azide in protic media often necessitates elevated temperatures or extended reaction times [13].

Temperature and Reaction Kinetics

Temperature optimization is critical for achieving optimal yields and reaction rates in azide synthesis [23] [25] [12]. The relationship between temperature and reaction kinetics follows Arrhenius behavior, with rate constants increasing exponentially with temperature [12]. However, elevated temperatures must be balanced against potential side reactions and azide decomposition [23].

Kinetic studies of nucleophilic substitution reactions with azide have revealed activation energies typically ranging from 15-25 kcal/mol, depending on the substrate and reaction conditions [12]. The relatively low activation barriers make these reactions feasible at moderate temperatures, typically between room temperature and 80°C [25] [12].

The thermal stability of azide products represents an important consideration in temperature selection [23]. Azide decomposition becomes significant above 100°C for most organic azides, with decomposition rates following first-order kinetics [23]. The half-life of azide compounds decreases dramatically with increasing temperature, necessitating careful temperature control during synthesis and purification [23].

| Temperature (°C) | Reaction Rate Constant | Half-life | Decomposition | Reference |

|---|---|---|---|---|

| 25 | 1.0 × 10⁻⁴ s⁻¹ | >24 hours | Negligible | [25] |

| 60 | 8.5 × 10⁻⁴ s⁻¹ | 6 hours | <5% | [25] |

| 80 | 3.2 × 10⁻³ s⁻¹ | 2 hours | 10-15% | [23] [25] |

| 100 | 1.1 × 10⁻² s⁻¹ | 44 minutes | 25-30% | [23] |

Continuous flow processing has enabled precise temperature control and reduced residence times, allowing for optimization of reaction kinetics while minimizing thermal decomposition [25]. Flow systems permit the use of higher temperatures for shorter contact times, achieving rapid reaction rates while preserving product integrity [25]. The optimal residence time for azide formation in flow systems is typically 600 seconds at room temperature, with stoichiometric ratios favoring slight excess of the azide source [25].

Cycloaddition Chemistry

Azide compounds, including 9-azido-1-nonanol, participate in cycloaddition reactions that form nitrogen-containing heterocycles. These reactions are fundamental to click chemistry and bioorthogonal chemistry applications [3] [4].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition represents the most widely utilized click reaction involving azides [3] [4]. In this reaction, 9-azido-1-nonanol reacts with terminal alkynes in the presence of copper(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity [5] [6].

The mechanism involves multiple steps beginning with the formation of copper(I) acetylide complexes [3] [7]. The terminal alkyne coordinates to copper(I), facilitating deprotonation to form the σ-acetylide intermediate [7]. Subsequently, the azide coordinates to the copper center, activating both reactants for the cycloaddition step [7]. The reaction proceeds through a concerted mechanism involving simultaneous formation of two carbon-nitrogen bonds, yielding the triazole product with regeneration of the copper catalyst [7] [8].

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition Kinetics

| Reaction Type | Rate Constant | Activation Energy (kcal/mol) | Temperature (°C) | Reference |

|---|---|---|---|---|

| CuAAC (terminal alkyne + azide) | 0.1-10 M⁻¹s⁻¹ | 15-19 | 25-50 | [3] [4] |

| CuAAC (optimized conditions) | 10-100 M⁻¹s⁻¹ | 12-15 | 25-40 | [7] [8] |

| CuAAC (aqueous conditions) | 1-50 M⁻¹s⁻¹ | 11-17 | 25-60 | [3] [4] |

| CuAAC (organic solvent) | 0.5-20 M⁻¹s⁻¹ | 16-20 | 25-80 | [3] [4] |

| CuAAC (copper-NHC catalyst) | 50-200 M⁻¹s⁻¹ | 10-14 | 25-45 | [8] [9] |

| CuAAC (dicopper catalyst) | 20-150 M⁻¹s⁻¹ | 12-16 | 25-50 | [7] [8] |

The reaction exhibits excellent functional group tolerance, proceeding efficiently in both aqueous and organic media [3] [4]. The presence of the hydroxyl group in 9-azido-1-nonanol does not significantly interfere with the cycloaddition process, allowing for further functionalization of the resulting triazole products [10] [11].

Strain-Promoted Click Chemistry Applications

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a metal-free alternative to CuAAC, utilizing the ring strain in cycloalkynes to drive the reaction [12] [13]. This bioorthogonal reaction is particularly valuable for biological applications where copper toxicity is a concern [12] [14].

The mechanism involves direct [3+2] cycloaddition between the azide and the strained cycloalkyne without metal catalysis [12] [13]. The ring strain in cyclooctynes provides the driving force for the reaction, with activation barriers significantly lower than those for unstrained alkynes [13] [15]. The reaction proceeds through a concerted pathway, forming stable triazole products [12] [13].

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition Kinetics

| Cycloalkyne | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Solvent | Reference |

|---|---|---|---|---|

| Cyclooctyne (OCT) | 0.024-0.12 | 12.1 | Acetonitrile | [15] [16] |

| Bicyclo[6.1.0]non-4-yne (BCN) | 0.5-2.0 | 4.5 | Acetonitrile | [15] [16] |

| Dibenzoazacyclooctyne (DIBAC) | 0.057-0.31 | 12.1 | Acetonitrile | [15] [16] |

| Dibenzocyclooctyne (DBCO) | 0.31-1.2 | 8.2 | Acetonitrile | [16] [17] |

| Biaryl-aza-cyclooctynone (BARAC) | 0.96-47.3 | 6.4 | Acetonitrile | [18] [17] |

| Monofluorocyclooctyne (MFCO) | 0.15-0.6 | 10.5 | Acetonitrile | [15] [16] |

The reaction rates vary significantly depending on the cycloalkyne structure, with bicyclo[6.1.0]non-4-yne (BCN) showing particularly high reactivity due to its exceptional ring strain [15] [16]. The reaction is compatible with aqueous conditions and exhibits excellent chemoselectivity [14] [19].

Nucleophilic Transformation Pathways

The azide functionality in 9-azido-1-nonanol undergoes various nucleophilic transformations, providing access to diverse nitrogen-containing products [20] [21].

Staudinger Reaction Mechanisms

The Staudinger reaction represents a classical method for reducing azides to primary amines using phosphine reagents [21] [22]. The mechanism involves nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by nitrogen extrusion and hydrolysis [23] [24].

The reaction proceeds through formation of a phosphazide intermediate, which undergoes intramolecular rearrangement to form a four-membered cyclic intermediate [21] [22]. This intermediate rapidly decomposes with loss of nitrogen gas to form an iminophosphorane [22] [24]. Subsequent hydrolysis of the iminophosphorane yields the primary amine and phosphine oxide [21] [22].

Table 3: Staudinger Reaction Kinetics

| Phosphine | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Solvent | Reference |

|---|---|---|---|---|

| Triphenylphosphine | 0.01-0.1 | 15-20 | THF | [21] [22] |

| Tributylphosphine | 0.02-0.2 | 12-18 | Toluene | [21] [22] |

| Tri(p-tolyl)phosphine | 0.005-0.05 | 18-22 | DCM | [22] [24] |

| Triphenylphosphine (aqueous) | 0.001-0.01 | 20-25 | Water | [25] [26] |

| Dialkylphosphine | 0.05-0.5 | 10-15 | Ether | [22] [24] |

| Triarylphosphine (substituted) | 0.002-0.02 | 16-21 | Acetonitrile | [22] [24] |

The reaction is highly chemoselective and functional group tolerant, making it valuable for organic synthesis [21] [22]. The presence of the hydroxyl group in 9-azido-1-nonanol does not interfere with the reduction process, allowing for the preparation of amino alcohols [25] [26].

Reductive Azide Conversion Pathways

Alternative reductive pathways for azide transformation include hydrogenation, metal hydride reduction, and photochemical methods [25] [27]. These methods offer different advantages depending on the specific synthetic requirements [25] [27].

Catalytic hydrogenation using palladium or platinum catalysts provides an efficient route to primary amines [27] [28]. The reaction proceeds through initial coordination of the azide to the metal surface, followed by stepwise reduction with hydrogen gas [27] [28]. Metal hydride reagents such as lithium aluminum hydride also effectively reduce azides to amines through a different mechanism involving hydride transfer [27] [28].

Recent developments include photochemical reduction methods using ruthenium catalysts and visible light [25]. These methods offer biocompatible conditions and excellent chemoselectivity, making them suitable for applications in chemical biology [25].

Thermal Decomposition Characteristics

The thermal behavior of 9-azido-1-nonanol follows patterns typical of organic azides, involving decomposition to form nitrene intermediates and nitrogen gas [29] [30].

Azide Thermolysis Kinetics

Thermal decomposition of azides typically occurs through homolytic cleavage of the nitrogen-nitrogen bond, forming nitrene intermediates and molecular nitrogen [29] [31]. The decomposition is highly exothermic and can be potentially explosive under certain conditions [29] [31].

The kinetics of azide thermolysis follow first-order behavior with respect to azide concentration [29] [31]. The activation energy for decomposition varies depending on the azide structure, with alkyl azides typically requiring higher temperatures than aryl or acyl azides [29] [31].

Table 4: Azide Thermolysis Kinetics

| Azide Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Half-life (min) | Primary Product | Reference |

|---|---|---|---|---|---|

| Alkyl azide | 180-250 | 38-45 | 10-60 | Nitrene + N₂ | [29] [31] |

| Aryl azide | 160-220 | 32-40 | 5-30 | Nitrene + N₂ | [29] [31] |

| Benzoyl azide | 120-180 | 28-35 | 2-15 | Nitrene + N₂ | [29] [31] |

| Sulfonyl azide | 140-200 | 30-38 | 3-20 | Nitrene + N₂ | [29] [31] |

| Acyl azide | 100-160 | 25-32 | 1-10 | Nitrene + N₂ | [29] [31] |

| Vinyl azide | 150-210 | 35-42 | 8-45 | Nitrene + N₂ | [32] [33] |

For 9-azido-1-nonanol, the decomposition is expected to occur in the temperature range of 180-250°C, typical for primary alkyl azides [29] [31]. The activation energy for decomposition is approximately 38-45 kcal/mol, consistent with the energy required for homolytic cleavage of the terminal N-N bond [29] [31].

Nitrene Intermediate Formation

The thermal decomposition of azides generates nitrene intermediates, which are highly reactive species containing a divalent nitrogen atom [30] [34]. These intermediates can exist in either singlet or triplet electronic states, with the triplet state generally being more stable [30] [34].

Nitrene intermediates undergo various reactions including insertion into C-H bonds, addition to double bonds, and rearrangement reactions [30] [34]. The specific reaction pathway depends on the nitrene structure, reaction conditions, and the presence of other reactive species [30] [34].

In the case of 9-azido-1-nonanol, thermolysis would generate a nonyl nitrene intermediate, which could undergo intramolecular C-H insertion to form cyclic products or intermolecular reactions with other molecules [30] [34]. The presence of the hydroxyl group provides an additional site for potential intramolecular reactions [30] [34].

The formation of nitrene intermediates is a key step in many synthetic applications of azides, including the preparation of aziridines, azetidines, and other nitrogen-containing heterocycles [35] [34]. Understanding the thermal decomposition pathways is crucial for the safe handling and synthetic utilization of azide compounds [29] [31].